![molecular formula C24H20N2O3 B2366938 N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide CAS No. 328022-88-4](/img/structure/B2366938.png)
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. MI-2 is a derivative of indolizine, a heterocyclic compound that has been shown to have anticancer properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Properties
The synthesis of new thiazolidinones, including analogs structurally related to N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, has demonstrated significant antibacterial and antioxidant activities. These compounds show enhanced activity against E. coli, S. aureus, and B. subtilis, indicating potential applications in combating bacterial infections and oxidative stress (Hamdi et al., 2012).
Antimicrobial and Anticancer Activity
Compounds structurally similar to the given chemical have shown promising antimicrobial and anticancer activities. For example, a series of N-aryl substituted phenyl acetamide analogs demonstrated inhibitory activity against HCT 116 cancer cell line, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2019).
Synthesis and Characterization
Studies focusing on the synthesis of analogs reveal insights into the chemical properties and potential applications of N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide. The methods used for synthesis, involving different substituents and reactions, provide a pathway for producing related compounds with potential therapeutic uses (Chao, 2008).
Selective β3-Adrenergic Receptor Agonists
Compounds like N-phenyl-(2-aminothiazol-4-yl)acetamides with specific moieties have shown potential as selective β3-adrenergic receptor agonists. This indicates possible applications in treating obesity and type 2 diabetes, with compounds showing significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Corrosion Inhibition in Metals
Mannich bases structurally similar to the given compound have been studied as corrosion inhibitors for metals in acidic environments. This suggests potential industrial applications in protecting metals from corrosion, particularly in sulfuric acid solutions (Nasser & Sathiq, 2017).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. A study on a related compound, (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, suggests that it and its derivatives may have potential as EGFR/VEGFR-2 inhibitors in the treatment of triple-negative cancer .
Zukünftige Richtungen
The future directions for research on “N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential therapeutic applications could be explored further, building on the research done on related compounds .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-12-10-17(11-13-20)16-25-24(28)23(27)22-21(18-7-3-2-4-8-18)15-19-9-5-6-14-26(19)22/h2-15H,16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGTDKJWRVVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

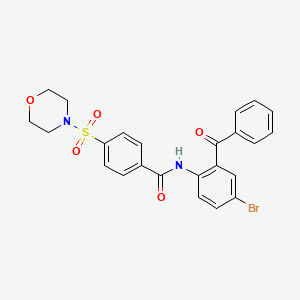

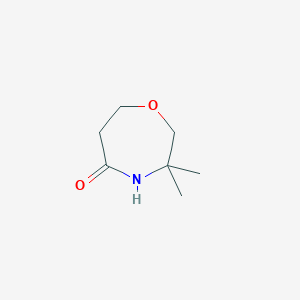

acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)

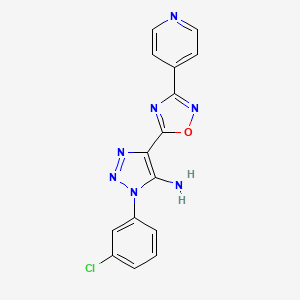
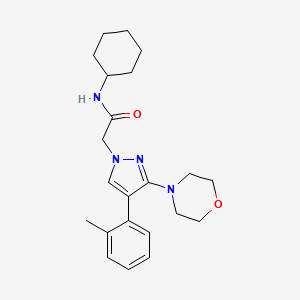
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
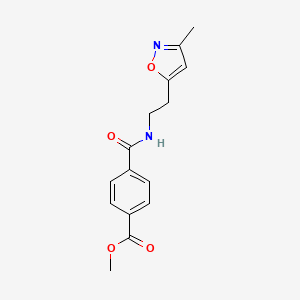
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)